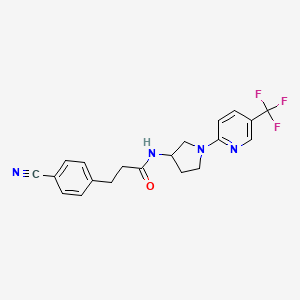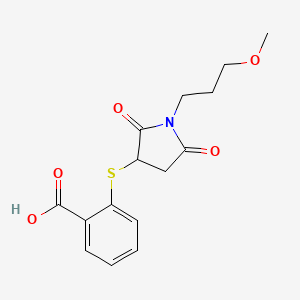
3-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research. In
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Heterocyclic compounds containing sulfonamido moieties have been synthesized for their potential antibacterial properties. These compounds, including pyran, pyridine, and pyridazine derivatives, were obtained through reactions involving various active methylene compounds. The synthesized compounds were evaluated for their antibacterial activity, highlighting the potential of such structures in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Antimicrobial Activity
New heterocycles based on sulfonamido moieties have demonstrated antimicrobial properties. The synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties utilized a sulfonamido-based starting material, leading to compounds with notable antimicrobial activity. This research emphasizes the role of such heterocyclic compounds in developing new antimicrobial agents (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).
Supramolecular Chemistry
The study of supramolecular complexes involving sulfadiazine and pyridines has provided insights into the reconfigurable exteriors and behavior of tautomers at the co-crystal–salt boundary. This research is crucial for understanding the crystal engineering principles applicable to organic co-crystals and salts, with potential applications in drug formulation and materials science (Elacqua, Bučar, Henry, Zhang, & MacGillivray, 2013).
Organic Synthesis
The synthesis of thieno[2,3-c]pyridines and related heterocyclic systems involves reactions of specific piperidones with sulfur and active methylene nitriles, leading to compounds with potential applications in organic electronics and pharmaceuticals. This research underscores the versatility of heterocyclic chemistry in synthesizing compounds with varied applications (El-Kashef, Geies, El-Dean, & Abdel-Hafez, 2007).
Medicinal Chemistry
In medicinal chemistry, the synthesis of bioactive sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety has shown potential in antimicrobial activity. These compounds were evaluated against various bacterial strains, demonstrating the relevance of such heterocyclic compounds in developing new antimicrobial drugs (Bhatt, Kant, & Singh, 2016).
Propriétés
IUPAC Name |
3-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-11-4-5-14(21-11)22(18,19)17-9-6-12(7-10-17)20-13-3-2-8-15-16-13/h2-5,8,12H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKWFKXCLAPUJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

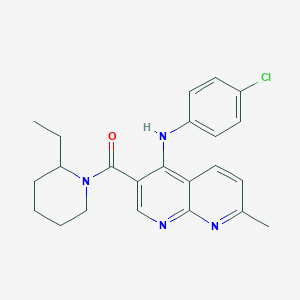
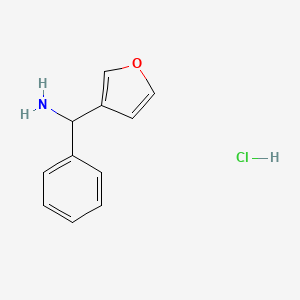

![1-Azaspiro[4.6]undecan-3-ol](/img/structure/B2566041.png)
![5-(4-ethylphenyl)-1-(2-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2566042.png)
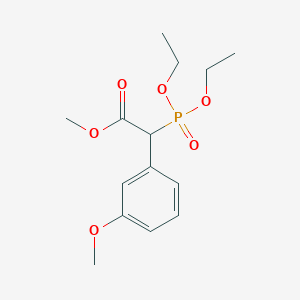
![2-[2-(Hydroxymethyl)imidazol-1-yl]ethanol;hydrochloride](/img/structure/B2566045.png)
![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2566046.png)
![N-[3-(3-Methoxyphenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2566048.png)

